molecular formula C10H13NO4 B13005111 Methyl 2-(dimethoxymethyl)nicotinate

Methyl 2-(dimethoxymethyl)nicotinate

Cat. No.: B13005111
M. Wt: 211.21 g/mol
InChI Key: ZALDZHYXSVXRAX-UHFFFAOYSA-N
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Description

Methyl 2-(dimethoxymethyl)nicotinate is an organic compound with the molecular formula C10H13NO4. It is a derivative of nicotinic acid and is characterized by the presence of a dimethoxymethyl group attached to the second position of the nicotinate ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethoxymethyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. One common method involves the reaction of 1,1,3,3-tetramethoxypropane with nicotinic acid under acidic conditions to yield the desired product . The reaction is carried out at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of solid acid catalysts, such as MoO3/SiO2, has been reported to improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethoxymethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nicotinic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(dimethoxymethyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(dimethoxymethyl)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of prostaglandin pathways, leading to vasodilation and increased blood flow . This mechanism is similar to that of other nicotinic acid derivatives, which are known to influence inflammatory and vascular responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient.

    Ethyl nicotinate: Another ester of nicotinic acid with similar properties.

    Nicotinamide: An amide derivative of nicotinic acid with distinct biological activities.

Uniqueness

Methyl 2-(dimethoxymethyl)nicotinate is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility and reactivity, making it a valuable compound in various chemical syntheses and pharmaceutical formulations .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 2-(dimethoxymethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H13NO4/c1-13-9(12)7-5-4-6-11-8(7)10(14-2)15-3/h4-6,10H,1-3H3

InChI Key

ZALDZHYXSVXRAX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC=N1)C(=O)OC)OC

Origin of Product

United States

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